Cas no 1263082-24-1 (1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl-)

1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl-
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- インチ: 1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
- InChIKey: MDMNWDMDDKSHDL-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(=CN1)C1CC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 53.1
1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl- 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl-に関する追加情報
Comprehensive Overview of 1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl- (CAS No. 1263082-24-1)
1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl- (CAS No. 1263082-24-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic carboxylic acid derivative features a cyclopropyl substitution at the 4-position of the pyrrole ring, making it a valuable intermediate for synthesizing bioactive molecules. Its unique structural attributes contribute to its versatility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in 1H-Pyrrole-2-carboxylic acid derivatives aligns with current trends in small-molecule drug development, where researchers seek novel scaffolds to address drug resistance and improve therapeutic efficacy. Recent publications highlight its potential in modulating protein-protein interactions, a hot topic in targeted cancer therapies. The cyclopropyl group in this compound enhances metabolic stability—a critical factor discussed in ADME optimization studies—making it a subject of frequent queries in academic and industrial forums.
From a synthetic chemistry perspective, the carboxylic acid functionality in CAS No. 1263082-24-1 allows for diverse derivatization, including amide couplings and esterifications. This adaptability answers frequent search engine questions like "how to modify pyrrole-2-carboxylic acids for medicinal chemistry" or "cyclopropyl-substituted heterocycles in drug design." Analytical data (NMR, HPLC) confirm its high purity (>98%), meeting the demand for reliable building blocks in high-throughput screening libraries.
Environmental and regulatory aspects of 4-cyclopropyl-1H-pyrrole-2-carboxylic acid also attract attention. Unlike volatile organic compounds, its solid-state stability and low ecotoxicity profile make it suitable for green chemistry applications—a trending topic in sustainable pharmaceutical manufacturing. Patent analyses reveal its use in biodegradable polymer research, addressing another common search query: "eco-friendly pyrrole derivatives for material science."
In conclusion, CAS No. 1263082-24-1 represents a multifaceted compound bridging medicinal chemistry and material innovation. Its structural features respond to contemporary challenges in precision medicine and sustainable synthesis, while analytical accessibility ensures reproducibility—key factors driving its prominence in scientific literature and commercial catalogs alike.
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